3-Amino-6-chloropyridine-2-carbonitrile
Overview
Description
3-Amino-6-chloropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol . It is a pyridine derivative, characterized by the presence of an amino group at the 3-position, a chlorine atom at the 6-position, and a nitrile group at the 2-position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloropyridine-2-carbonitrile typically involves the reaction of 2,6-dichloropyridine with sodium cyanide and ammonia under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the amino and nitrile groups .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process involves continuous monitoring and control to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines .
Scientific Research Applications
Synthesis Methodology
The synthesis often employs methods such as nucleophilic substitution or condensation reactions involving chlorinated pyridine derivatives. For example, a notable synthesis method utilizes 3,6-dichloropyridazine with ammonia in an appropriate solvent at elevated temperatures, yielding 3-amino-6-chloropyridine derivatives with high purity and yield .
Pharmaceutical Applications
The pharmaceutical industry has recognized 3-amino-6-chloropyridine-2-carbonitrile for its role as an intermediate in drug development. It serves as a precursor for various biologically active compounds.
Case Studies
- Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties, making them candidates for further development against viral infections .
- Central Nervous System Activity : Pyridine derivatives, including this compound, have shown promise in modulating activities in the central nervous system, highlighting their potential in treating neurological disorders .
Applications in Organic Synthesis
This compound is also utilized as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical transformations.
Key Transformations
- Amination Reactions : The compound can undergo Chan-Lam amination reactions, which are crucial for constructing amine functionalities in complex organic molecules .
- Cocrystallization : It has been explored for use in cocrystallization processes that enhance the solubility and bioavailability of pharmaceutical compounds .
Data Table: Applications Overview
Application Area | Description | Example Use Case |
---|---|---|
Pharmaceutical | Intermediate for drug synthesis | Antiviral agents, CNS-active compounds |
Organic Synthesis | Building block for chemical transformations | Chan-Lam amination reactions |
Cocrystallization | Enhancing solubility and stability of drugs | Formulations improving drug delivery |
Mechanism of Action
The mechanism of action of 3-Amino-6-chloropyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-pyridinecarbonitrile: Similar in structure but lacks the amino group at the 3-position.
6-Chloropyridine-2-carbonitrile: Similar but without the amino group.
3-Amino-6-chloropyridazine: Contains a similar pyridine ring with different substituents.
Uniqueness
3-Amino-6-chloropyridine-2-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Biological Activity
3-Amino-6-chloropyridine-2-carbonitrile (CAS No. 95095-84-4) is a pyridine derivative that has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides an overview of the synthesis, biological activity, and research findings related to this compound.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 153.57 g/mol. Its structure features an amino group and a cyano group attached to the pyridine ring, which are critical for its biological activity.
Synthesis of this compound
The synthesis of this compound often involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the reaction of 3-chloro-2-cyanopyridine with ammonia or amines under specific conditions to introduce the amino group.
Antimicrobial Activity
Research indicates that compounds in the pyridine family, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyridine derivatives against several bacterial strains using disc diffusion and broth microdilution methods. The results showed that compounds similar to this compound demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | High |
Pseudomonas aeruginosa | Moderate |
Candida albicans | High |
The presence of the chlorine atom in the structure is believed to enhance its antibacterial efficacy by disrupting bacterial cell membranes or interfering with metabolic pathways .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains. For instance, studies have indicated effective inhibition against Candida species, highlighting its potential as a therapeutic agent in treating fungal infections .
Anticancer Activity
Recent investigations have also explored the anticancer potential of this compound. In vitro studies demonstrated that derivatives of chloropyridine compounds exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may have similar effects. The mechanism is thought to involve apoptosis induction in cancer cells, although further research is needed to elucidate specific pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in 2020 evaluated a series of pyridine derivatives for their antimicrobial properties. Among these, compounds structurally related to this compound exhibited promising antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Cytotoxicity Assays : A recent study assessed the cytotoxic effects of various chlorinated pyridine derivatives on human cancer cell lines. Results indicated that some derivatives could inhibit cell proliferation effectively at concentrations as low as 10 µM, suggesting a potential role in cancer therapy .
Properties
IUPAC Name |
3-amino-6-chloropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQNLFCQZACXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343862 | |
Record name | 3-amino-6-chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95095-84-4 | |
Record name | 3-amino-6-chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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